Myristoleic acid acts as a substrate for enzymes like cytochrome P450 enzyme CYP102D1, which play a role in metabolizing various substances in the body. Scientists are investigating how myristoleic acid interacts with these enzymes and its potential influence on cellular processes .
Myristoleic acid, also known as 9-tetradecenoic acid, is a long-chain fatty acid classified as an omega-5 fatty acid. Its chemical formula is C₁₄H₂₆O₂, and it has a molecular weight of approximately 226.355 g/mol. This compound is characterized by a double bond located at the ninth carbon atom in its aliphatic chain, which consists of fourteen carbon atoms. Myristoleic acid is hydrophobic and practically insoluble in water, making it a typical member of the fatty acid family. It occurs naturally in various organisms, including plants and animals, with significant concentrations found in the seed oils of the Myristicaceae family, particularly in Serenoa repens (saw palmetto) and dairy products like cow's milk and butter .
Myristoleic acid exhibits notable biological activities:
Myristoleic acid is biosynthesized from myristic acid through the action of the enzyme Stearoyl-CoA desaturase-1. This desaturation process introduces the double bond into the fatty acid chain. Additionally, myristoleic acid can be synthesized chemically through various methods:
Myristoleic acid has several applications across different fields:
Research on myristoleic acid interactions reveals several important findings:
Several compounds share structural similarities with myristoleic acid. Here are some notable examples:
Compound Name | Chemical Formula | Characteristics |
---|---|---|
Myristic Acid | C₁₄H₂₈O₂ | Saturated fatty acid; no double bonds |
Palmitoleic Acid | C₁₄H₂₈O₂ | Omega-7 fatty acid; one double bond at position 9 |
Oleic Acid | C₁₈H₃₄O₂ | Omega-9 fatty acid; one double bond at position 9 |
Linoleic Acid | C₁₈H₃₄O₂ | Omega-6 fatty acid; two double bonds |
Myristoleic acid is unique among these compounds due to its specific position of unsaturation (omega-5) and its relatively rare occurrence in nature compared to other more common fatty acids like oleic or linoleic acids. Its specific biological activities, particularly its cytotoxic effects against certain cancer cells, further distinguish it from similar compounds .
Irritant